2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine
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Description
Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of dimethyl sulfomycinamate, a compound related to the given chemical, involves a multistep process that demonstrates the compound's potential in complex organic synthesis. This process, known as the Bohlmann-Rahtz heteroannulation, is used for synthesizing 2,3,6-trisubstituted pyridines with total regiocontrol (Bagley et al., 2005).
- Another study focused on the synthesis of dimethyl sulfomycinamate, which is the methanolysis product of the thiopeptide antibiotic sulfomycin I. This compound was prepared using the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines (Bagley et al., 2003).
Molecular Dynamics and Computational Studies :
- A study involving quantum chemical and steered molecular dynamics explored the use of dimethyl(pyridin-2-yl)sulfonium based oximes. These compounds, which include variations of the given chemical structure, were designed to reactivate acetylcholinesterase inhibited by organophosphorus compounds, showcasing the potential biomedical applications of these molecules (Chandar et al., 2014).
Crystal Structure Analysis :
- The crystal structure of compounds such as pyrimethaminium benzenesulfonate, which include pyridine derivatives, highlights the intricate molecular interactions and structural properties of these compounds. This type of research is essential for understanding the physical and chemical properties of new pharmaceuticals and materials (Balasubramani et al., 2007).
properties
IUPAC Name |
2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxy-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-13-8-6-7-9-16(13)24(21,22)17-14(2)12-15(3)19-18(17)23-11-10-20(4)5/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGMJPHOJBCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine |
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